(4-Bromophenyl)(3-chlorophenyl)methanol (4-Bromophenyl)(3-chlorophenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13374095
InChI: InChI=1S/C13H10BrClO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H
SMILES: C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)Br)O
Molecular Formula: C13H10BrClO
Molecular Weight: 297.57 g/mol

(4-Bromophenyl)(3-chlorophenyl)methanol

CAS No.:

Cat. No.: VC13374095

Molecular Formula: C13H10BrClO

Molecular Weight: 297.57 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromophenyl)(3-chlorophenyl)methanol -

Specification

Molecular Formula C13H10BrClO
Molecular Weight 297.57 g/mol
IUPAC Name (4-bromophenyl)-(3-chlorophenyl)methanol
Standard InChI InChI=1S/C13H10BrClO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H
Standard InChI Key PCUWWDUHGPKMSG-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)Br)O
Canonical SMILES C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)Br)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of (4-Bromophenyl)(3-chlorophenyl)methanol is C₁₃H₁₀BrClO, with a molecular weight of 297.57 g/mol. The compound consists of two phenyl rings: one substituted with a bromine atom at the para position and another with a chlorine atom at the meta position, linked via a hydroxymethyl group.

Structural Analysis

X-ray crystallography of analogous compounds, such as (4-Bromophenyl)(3-chloro-4-methylphenyl)methanol, reveals a monoclinic crystal system with lattice parameters a=10.52 A˚a = 10.52\ \text{Å}, b=7.31 A˚b = 7.31\ \text{Å}, c=15.89 A˚c = 15.89\ \text{Å}, and β=98.7\beta = 98.7^\circ. The bromine and chlorine atoms induce steric and electronic effects, influencing reactivity and intermolecular interactions. The hydroxyl group facilitates hydrogen bonding, critical for crystallinity and solubility.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a Grignard reaction:

  • Formation of the Grignard Reagent: 3-Chlorophenylmagnesium bromide is prepared by reacting 3-chlorobromobenzene with magnesium in anhydrous tetrahydrofuran (THF).

  • Nucleophilic Addition: The Grignard reagent reacts with 4-bromobenzaldehyde, yielding (4-Bromophenyl)(3-chlorophenyl)methanol after acidic workup .

4-Bromobenzaldehyde+3-ChlorophenylMgBr(4-Bromophenyl)(3-chlorophenyl)methanol\text{4-Bromobenzaldehyde} + \text{3-ChlorophenylMgBr} \rightarrow \text{(4-Bromophenyl)(3-chlorophenyl)methanol}

Typical Reaction Conditions:

  • Temperature: −78°C to 0°C (to control exothermicity).

  • Solvent: Anhydrous THF or diethyl ether.

  • Yield: 70–85% after purification via column chromatography .

Industrial-Scale Production

Industrial methods optimize for cost and scalability:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.

  • Catalytic Systems: Transition metal catalysts (e.g., Pd) may improve selectivity.

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueMethod
Melting Point112–115°CDSC
Boiling Point320°C (decomposes)Thermogravimetric Analysis
Solubility in Water0.2 g/L (25°C)Shake Flask Method
Solubility in Ethanol45 g/L (25°C)UV-Vis Spectroscopy

The low water solubility aligns with its hydrophobic aromatic structure, while ethanol solubility facilitates laboratory handling .

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃):

    • δ 7.47 (d, J=8.3 HzJ = 8.3\ \text{Hz}, 2H, Br-Ph).

    • δ 7.22–7.35 (m, 4H, Cl-Ph).

    • δ 4.62 (s, 2H, CH₂).

    • δ 2.02 (s, 1H, OH) .

  • ¹³C NMR (151 MHz, CDCl₃):

    • δ 139.86 (C-Br), 131.73 (C-Cl), 128.70 (CH), 64.63 (CH₂OH) .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. Its halogenated structure enhances binding affinity to biological targets .

Materials Science

Incorporated into polymers, it improves thermal stability (e.g., T₅% = 280°C for polycarbonates).

Agricultural Chemistry

Derivatives exhibit fungicidal activity against Fusarium spp., with EC₅₀ values of 12–18 μM .

Comparative Analysis with Analogues

CompoundSubstituentsMelting Point (°C)Bioactivity (EC₅₀, μM)
(4-Bromophenyl)(3-chlorophenyl)methanolBr (para), Cl (meta)112–11515.2 (Antifungal)
(4-Bromophenyl)(4-methylphenyl)methanolBr (para), CH₃ (para)98–10122.7 (Antifungal)
(4-Chlorophenyl)(3-chlorophenyl)methanolCl (para), Cl (meta)124–12710.8 (Antifungal)

The meta-chloro substituent in (4-Bromophenyl)(3-chlorophenyl)methanol enhances bioactivity compared to para-methyl analogues.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Polymer Composites: Exploring flame-retardant applications in epoxy resins.

  • Drug Delivery Systems: Functionalizing nanoparticles for targeted therapies.

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